![molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1](/img/structure/B2389203.png)
1-(3-Bromophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core with a bromophenyl group attached . BCP is a hydrocarbon with a highly strained molecular structure consisting of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of 1,3-disubstituted BCPs, such as “1-(3-Bromophenyl)bicyclo[1.1.1]pentane”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals has also been reported .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained, which can influence its reactivity and properties .Chemical Reactions Analysis
BCPs can undergo various chemical reactions. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters can perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .Wissenschaftliche Forschungsanwendungen
Molecular Rods
Bicyclo[1.1.1]pentane (BCP) derivatives have been used as molecular rods in materials science . This application involves using the rigid, rod-like structure of BCP derivatives to create materials with specific properties.
Molecular Rotors
BCP derivatives have also been used as molecular rotors . These are molecules that rotate or spin on an axis and can be used in the development of nanoscale devices and systems.
Supramolecular Linker Units
BCP derivatives have been used as supramolecular linker units . These are used to connect two or more molecules together in a larger supramolecular structure, which can be useful in the creation of complex chemical systems.
Liquid Crystals
In the field of materials science, BCP derivatives have been used in the development of liquid crystals . These are substances that have properties between those of conventional liquids and those of solid crystals.
FRET Sensors
BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These are devices that use the energy transfer between two light-sensitive molecules to measure physical or biochemical conditions.
Metal–Organic Frameworks
BCP derivatives have been used in the development of metal–organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands, which can be used for a variety of applications, including gas storage and separation.
Bioisostere in Drug Design
BCP, as a bioisostere of benzene, t-butyl and alkyne moieties, has recently received extensive attention from medicinal and organic chemists . It can impart physicochemical benefits on drug candidates .
Synthesis of Highly Functionalized Derivatives
The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions has been described . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .
Mode of Action
It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .
Biochemical Pathways
Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .
Pharmacokinetics
It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may enhance the bioavailability of the drug molecules it is part of .
Result of Action
As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPBNBUHXZZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)
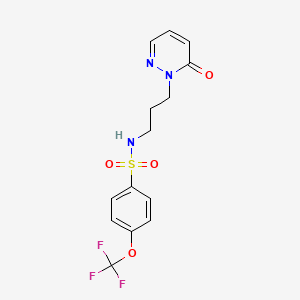
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
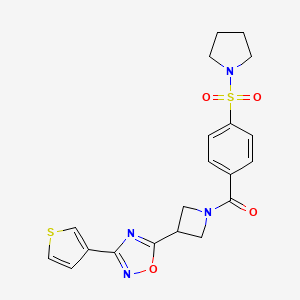
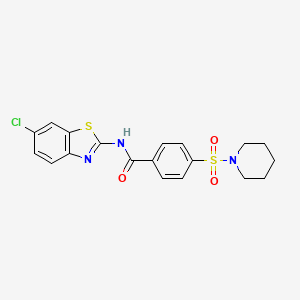
![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

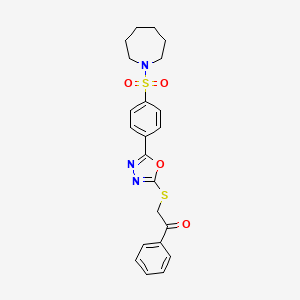
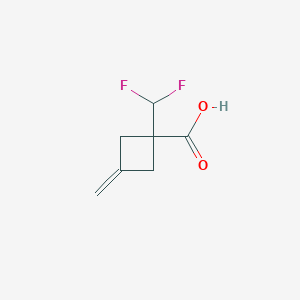
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)
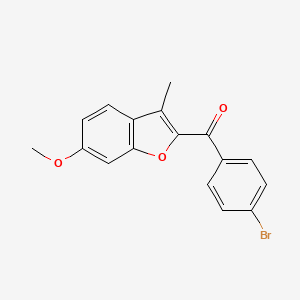
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)
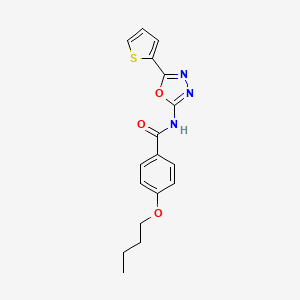
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)